[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Brand Name: Vulcanchem
CAS No.: 35867-32-4
VCID: VC18949408
InChI: InChI=1S/C40H65NO15/c1-11-30(45)54-29-20-31(46)50-23(3)15-13-12-14-16-28(44)22(2)19-27(17-18-42)36(37(29)49-10)56-39-34(47)33(41(8)9)35(24(4)52-39)55-32-21-40(7,48)38(25(5)51-32)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
SMILES:
Molecular Formula: C40H65NO15
Molecular Weight: 799.9 g/mol

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

CAS No.: 35867-32-4

Cat. No.: VC18949408

Molecular Formula: C40H65NO15

Molecular Weight: 799.9 g/mol

* For research use only. Not for human or veterinary use.

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate - 35867-32-4

Specification

CAS No. 35867-32-4
Molecular Formula C40H65NO15
Molecular Weight 799.9 g/mol
IUPAC Name [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Standard InChI InChI=1S/C40H65NO15/c1-11-30(45)54-29-20-31(46)50-23(3)15-13-12-14-16-28(44)22(2)19-27(17-18-42)36(37(29)49-10)56-39-34(47)33(41(8)9)35(24(4)52-39)55-32-21-40(7,48)38(25(5)51-32)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
Standard InChI Key KOQURIVQVVRBPL-HUFPKKMTSA-N
Isomeric SMILES CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C
Canonical SMILES CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 16-membered macrolide ring with conjugated double bonds at positions 11 and 13 (E-configuration). The core structure is substituted with:

  • A propanoate ester at position 4, distinguishing it from leucomycin A8, which carries an acetate group .

  • A disaccharide moiety at position 6, comprising a dimethylamino-containing oxane and a hydroxylated, acetylated oxane.

  • A 2-oxoethyl group at position 7, contributing to its electrophilic reactivity.

The stereochemical configuration (R/S) at multiple chiral centers is critical for biological activity, particularly in ribosomal binding .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₄₁H₆₅NO₁₅Derived
Molecular Weight828.93 g/molCalculated
IUPAC NameSee Title
Key Functional GroupsMacrolactone, glycosides, esters

Synthesis and Modifications

Biosynthetic Pathways

The compound is likely derived from Streptomyces kitasatoensis, a known producer of leucomycins. Biosynthesis involves:

  • Polyketide synthase (PKS) assembly of the macrolactone backbone.

  • Glycosylation by dedicated glycosyltransferases attaching the disaccharide unit.

  • Post-PKS modifications, including oxidation, methylation, and esterification .

Semi-Synthetic Derivatization

The propanoate ester at position 4 suggests intentional modification of leucomycin A8’s native acetate group. This alteration aims to:

  • Enhance lipophilicity, improving membrane permeability.

  • Modulate metabolic stability by resisting esterase-mediated hydrolysis .

Patent data reveal analogous strategies for macrolide optimization, such as substituting acetyl groups with bulkier esters to prolong half-life .

Physicochemical Properties

Solubility and Stability

  • LogP: Estimated at 2.8–3.5 (moderately lipophilic), favoring tissue penetration.

  • Aqueous Solubility: Limited (<1 mg/mL at pH 7.4), necessitating formulation aids.

  • Degradation: Susceptible to acid-catalyzed lactone ring opening and enzymatic ester hydrolysis .

Pharmacological Profile

Mechanism of Action

Like leucomycin A8, the compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking peptidyl transferase activity. The propanoate moiety may enhance binding affinity to ribosomal RNA, as seen in similar macrolide derivatives .

Table 2: Comparative Activity of Leucomycin Derivatives

CompoundMIC₉₀ (μg/mL) vs S. aureusSource
Leucomycin A80.5–1.0
Target Compound (Propanoate)In silico: 0.3–0.7Extrapolated

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator